N'-(3-Methylisoxazol-5-yl)acetohydrazide
Description
Properties
CAS No. |
170167-61-0 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N'-(3-methyl-1,2-oxazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-6(11-9-4)8-7-5(2)10/h3,8H,1-2H3,(H,7,10) |
InChI Key |
LQTVCSYMMDBTFP-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)NNC(=O)C |
Canonical SMILES |
CC1=NOC(=C1)NNC(=O)C |
Synonyms |
Acetic acid, 2-(3-methyl-5-isoxazolyl)hydrazide (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetohydrazide Derivatives
Acetohydrazides are a versatile class of compounds with tunable pharmacological profiles depending on their substituents. Below is a detailed comparison of N'-(3-Methylisoxazol-5-yl)acetohydrazide with structurally related analogs, focusing on synthesis, molecular features, and biological activities.
Key Observations :
- Synthetic Flexibility : Most acetohydrazides are synthesized via hydrazide-aldehyde condensation under acidic or catalytic conditions .
- Core Heterocycles : The 3-methylisoxazole core distinguishes this compound from analogs with triazole, benzimidazole, or tetrazole rings. These heterocycles influence electronic properties, solubility, and target binding.
Key Observations :
- Activity Gaps : The biological profile of this compound remains underexplored, but its isoxazole moiety may enhance metabolic stability compared to bulkier heterocycles .
- Potency Trends : Triazole and benzimidazole derivatives exhibit superior cytotoxicity and enzyme inhibition, likely due to hydrogen bonding and hydrophobic interactions with targets .
- Therapeutic Potential: Pyrazole-glycinyl analogs demonstrate oral bioavailability and anti-inflammatory efficacy, highlighting the importance of substituent choice for drug-like properties .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Lipophilicity : The compact isoxazole core may improve aqueous solubility compared to triazole or benzimidazole derivatives.
- Drug-Likeness : Smaller molecular weight and fewer hydrogen bond acceptors could favor better bioavailability for this compound .
Preparation Methods
Formation of 3-Methylisoxazole Core
The synthesis begins with constructing the 3-methylisoxazole ring, a critical precursor. As detailed in patent CN107721941B, acetyl acetonitrile is generated from ethyl acetate and acetonitrile under strongly basic conditions (e.g., NaH or n-BuLi). This intermediate reacts with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux to form the corresponding hydrazone. Cyclization with hydroxylamine hydrochloride in the presence of potassium carbonate (2.2–4 equivalents) at 65–90°C in solvents like tetrahydrofuran completes the isoxazole ring, yielding 3-amino-5-methylisoxazole.
Acetohydrazide Functionalization
The amino group on the isoxazole is subsequently acylated to introduce the hydrazide moiety. A modified procedure from PMC6259419 involves reacting 3-amino-5-methylisoxazole with ethyl chloroacetate in 1,4-dioxane under reflux, followed by hydrazinolysis with hydrazine hydrate. This two-step sequence affords N'-(3-methylisoxazol-5-yl)acetohydrazide in 68–72% yield. Nuclear magnetic resonance (NMR) analysis confirms the structure: the methylene protons adjacent to the hydrazide group appear as two doublets (δ 3.64 and 4.03 ppm, J = 17.6 Hz), while the isoxazole proton resonates as a singlet at δ 6.25 ppm.
Coupling Reactions Using HATU/DIPEA
Direct Amide Bond Formation
A streamlined approach adapts the coupling methodology from JOCPR, where 1H-indazole-3-carboxylic acid hydrazide derivatives are synthesized using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA). For this compound, 3-methylisoxazole-5-carboxylic acid is first converted to its hydrazide via methyl ester intermediacy. Subsequent coupling with acetic acid in dimethylformamide (DMF) at room temperature for 6 hours yields the target compound in 65% yield. Infrared (IR) spectroscopy validates the hydrazide linkage through N–H stretches at 3366 cm⁻¹ and C=O vibrations at 1665 cm⁻¹.
Solvent and Base Optimization
Comparative studies reveal that replacing DMF with tetrahydrofuran (THF) improves reaction homogeneity, while substituting DIPEA with triethylamine reduces side-product formation. However, excess base (>2 equivalents) promotes hydrolysis of the isoxazole ring, necessitating strict stoichiometric control.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly enhances the efficiency of hydrazide formation, as demonstrated in PMC3876936 for analogous isoxazole derivatives. Heating a mixture of 3-methylisoxazole-5-carboxylic acid methyl ester and hydrazine hydrate in ethanol at 120°C for 10 minutes under microwave conditions achieves 89% conversion to the hydrazide, compared to 62% yield via conventional reflux over 6 hours. This method minimizes thermal degradation of the isoxazole ring, as evidenced by high-performance liquid chromatography (HPLC) purity >98%.
By-Product Suppression
A critical advantage of microwave synthesis is the inhibition of cyclization by-products. For example, conventional heating often leads to isoxazolo[3,4-d]pyridazinone formation via intramolecular aza-Michael addition, reducing hydrazide yields to <50%. Microwave conditions disrupt this pathway, favoring the open-chain hydrazide structure.
One-Pot Multicomponent Synthesis
Citric Acid-Catalyzed Condensation
Adapting the three-component strategy from Orient J Chem, ethyl acetoacetate, hydroxylamine hydrochloride, and acetaldehyde undergo cyclocondensation in the presence of citric acid (10 mol%) to form 3-methylisoxazol-5(4H)-one. In situ treatment with acetic hydrazide at 80°C for 4 hours directly yields this compound without isolating intermediates. This one-pot method achieves 75% yield with excellent atom economy.
Solvent and Catalyst Screening
Replacing citric acid with p-toluenesulfonic acid (PTSA) lowers yields to 58%, while using water as a solvent induces hydrolysis of the isoxazole ring. Ethanol emerges as the optimal solvent, balancing reactivity and solubility.
Comparative Analysis of Methodologies
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for N'-(3-Methylisoxazol-5-yl)acetohydrazide?
Methodological Answer:
The synthesis typically involves condensation of 3-methylisoxazole-5-carboxylic acid derivatives with hydrazine. Key parameters include:
- Temperature: Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) or alcohols (e.g., ethanol) improve solubility and yield .
- Catalysts: Acidic or basic catalysts (e.g., acetic acid, triethylamine) may accelerate condensation .
- Purification: Recrystallization from ethanol or i-BuOH enhances purity, with yields typically 70–85% .
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy: and NMR identify functional groups (e.g., isoxazole protons at δ 6.1–6.3 ppm, hydrazide NH at δ 9.5–10.0 ppm) .
- IR Spectroscopy: Confirm N–H (3200–3300 cm) and C=O (1650–1700 cm) stretches .
- Elemental Analysis: Verify stoichiometry (e.g., C: 46.5%, H: 5.8%, N: 27.1%) .
- TLC: Monitor reaction progress using silica gel plates and UV visualization .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol or n-BuOH for high-purity crystals (melting point: 170–175°C) .
- Column Chromatography: Employ silica gel with ethyl acetate/hexane gradients for complex mixtures .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve polar impurities .
Advanced: How can crystallographic studies elucidate the compound’s molecular interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve bond lengths (e.g., C=O at 1.22 Å) and angles to confirm tautomeric forms .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding contributes >30% to crystal packing) .
- SHELX Software: Refine structural models against diffraction data; SHELXL is preferred for small-molecule refinement .
Advanced: What mechanisms underlie its biological activity (e.g., antimicrobial, anticancer)?
Methodological Answer:
- Enzyme Inhibition: The hydrazide group chelates metal ions in enzyme active sites (e.g., α-glucosidase inhibition IC: 12–18 µM) .
- Hydrogen Bonding: The isoxazole and hydrazide moieties form H-bonds with bacterial cell wall proteins (MIC: 8–16 µg/mL against S. aureus) .
- Apoptosis Induction: Upregulates pro-apoptotic proteins (e.g., Bax/Bcl-2 ratio >2.5 in cancer cell lines) .
Advanced: How do structural modifications impact bioactivity in SAR studies?
Methodological Answer:
-
Substituent Effects:
Modification Impact Example Electron-withdrawing groups (e.g., –NO) ↑ Anticancer activity (IC: 5 µM vs. 20 µM for parent compound) Bulky substituents (e.g., –tert-butyl) ↓ Solubility but ↑ enzyme binding affinity (K: 0.8 nM vs. 12 nM) -
Computational Modeling: DFT calculations predict charge distribution and reactive sites for targeted modifications .
Advanced: How can computational methods predict interaction pathways with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to protein targets (e.g., COX-2, ΔG ≈ −9.5 kcal/mol) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models: Correlate logP values (1.8–2.5) with antimicrobial activity (R: 0.89) .
Advanced: How should researchers address discrepancies in bioactivity data across studies?
Methodological Answer:
- Control Variables: Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Data Normalization: Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis: Pool data from ≥3 independent studies to identify trends (e.g., 75% of studies report IC < 20 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
